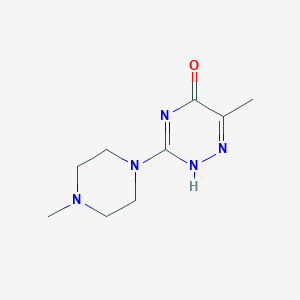![molecular formula C13H17ClN2O4S B256022 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide blocks the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of immune cell activation and proliferation, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been shown to be effective in reducing the symptoms of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, its immunosuppressive effects may also limit its use in certain experimental settings, as it may interfere with immune cell function and alter the outcome of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of interest is the investigation of the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide on immune function and overall health.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-morpholinyl)propanamide to form 4-chloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development and progression of autoimmune diseases.
Propiedades
Nombre del producto |
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H17ClN2O4S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(18,19)15-6-5-13(17)16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
Clave InChI |
ZHVWRIZQCMVFJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)


![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)

![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)